molecular formula C7H12ClNO B017599 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride CAS No. 25602-68-0

8-Azabicyclo[3.2.1]octan-3-one Hydrochloride

Cat. No. B017599
CAS RN: 25602-68-0
M. Wt: 161.63 g/mol
InChI Key: MZQWQFWRSDNBPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Azabicyclo[3.2.1]octan-3-one derivatives involves multiple steps, including acylation, methylation, and cyclization reactions. Notably, the cyclopentane and piperidine rings in these derivatives adopt specific conformations that are crucial for their biological activities. Methylation occurs from the endo position, indicating a preference for this orientation during synthesis (Izquierdo et al., 1991).

Molecular Structure Analysis

The molecular structure of 8-Azabicyclo[3.2.1]octan-3-one derivatives reveals a preference for a chair-envelope conformation, with both phenethyl and hydroxy groups positioned equatorially relative to the piperidine ring. This conformation is consistent across different solvents, as demonstrated by X-ray diffraction studies and NMR spectroscopy, highlighting the structural stability of these compounds (Diez et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of 8-Azabicyclo[3.2.1]octan-3-one derivatives includes iodolactamization and Michael-type additions, leading to the formation of various functionalized bicyclic structures. These reactions are essential for further modifications and applications of these compounds. The stereochemistry and reactivity patterns observed highlight the compound's versatility in synthetic chemistry (Knapp & Gibson, 2003).

Physical Properties Analysis

The physical properties of 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride and its derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various domains. The intermolecular hydrogen bonds and the cis configuration of substituents influence the compound's physical state and stability, as revealed by crystallography studies (Wu et al., 2015).

Scientific Research Applications

Application in the Synthesis of Tropane Alkaloids

  • Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application or Experimental Procedures: The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes: This methodology has led to the synthesis of tropane alkaloids, which have a wide array of interesting biological activities .

Application in the Synthesis of Benzyl Derivatives

  • Summary of the Application: The compound “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride” is a derivative of “8-Azabicyclo[3.2.1]octan-3-one Hydrochloride”. It is used in organic synthesis .

Application in the Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives

  • Summary of the Application: The compound “8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride” is a derivative of “8-Azabicyclo[3.2.1]octan-3-one Hydrochloride”. It is used as an important raw material and intermediate in organic synthesis .

Safety And Hazards

8-Azabicyclo[3.2.1]octan-3-one Hydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is a significant interest in this compound and its derivatives, indicating potential future directions in the field of organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWQFWRSDNBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948469
Record name 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[3.2.1]octan-3-one Hydrochloride

CAS RN

25602-68-0
Record name 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add α-chloroethyl chloroformate (15.4 g, 108 mmol) to a solution of tropinone (10 g, 71.84 mmol) in dichloroethane (200 ml) dropwise at 0° C. Heat the reaction to reflux for 2 h. Evaporate the solvent to produce a brown residue. Dissolve the residue in MeOH (200 ml) and heat it to reflux for 2 h. Evaporate the MeOH and stir the solid in EtOAc, filter, collect the solid and wash with ether to give the product (7 g). Crude product was used without further purification. 1H NMR (CDCl3) δ4.45 (s, br, 2H), 3.35 (dd, 2H), 2.58 (d, 2H), 2.49 (dd, 2H), 2.0 (m, 2H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octan-3-one Hydrochloride
Reactant of Route 2
8-Azabicyclo[3.2.1]octan-3-one Hydrochloride
Reactant of Route 3
8-Azabicyclo[3.2.1]octan-3-one Hydrochloride
Reactant of Route 4
8-Azabicyclo[3.2.1]octan-3-one Hydrochloride
Reactant of Route 5
8-Azabicyclo[3.2.1]octan-3-one Hydrochloride
Reactant of Route 6
8-Azabicyclo[3.2.1]octan-3-one Hydrochloride

Citations

For This Compound
3
Citations
M Madaiah, MK Prashanth… - Archiv der …, 2014 - Wiley Online Library
A series of novel 1′‐[2‐(difluoromethoxy)benzyl]‐2′H,5′H‐spiro[8‐azabicyclo[3.2.1]octane‐3,4′‐imidazolidine]‐2′,5′‐dione substituted hydantoins (5–32) were synthesized …
Number of citations: 23 onlinelibrary.wiley.com
H Prevet, M Moune, A Tanina, C Kemmer… - European journal of …, 2019 - Elsevier
Tuberculosis (TB) caused by the pathogen Mycobacterium tuberculosis, represents one of the most challenging threat to public health worldwide, and with the increasing resistance to …
Number of citations: 15 www.sciencedirect.com
MD Mannchen - 2023 - search.proquest.com
Kinetic and thermodynamic challenges associated with the Cope rearrangements of 3, 3-dicyano-1, 5-dienes have been studied and circumvented through reaction development and …
Number of citations: 0 search.proquest.com

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